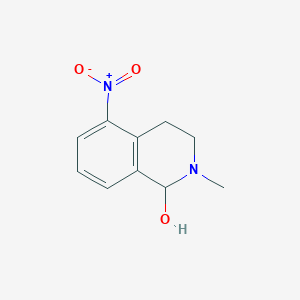
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features an azetidine ring, a four-membered nitrogen-containing ring, which is relatively rare in organic chemistry. The presence of the methoxyphenyl and oxo groups further enhances its chemical reactivity and potential utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxyphenylacetic acid with azetidine-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the oxo group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinecarboxylic acid: Lacks the methoxyphenyl and oxo groups, resulting in different reactivity and applications.
3-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the azetidine ring, leading to different chemical properties.
4-Oxo-2-azetidinone: Shares the azetidine ring and oxo group but lacks the methoxyphenyl group.
Uniqueness
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is unique due to the combination of the azetidine ring, methoxyphenyl group, and oxo group
Propriétés
Numéro CAS |
89862-63-5 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-8-4-2-3-7(5-8)12-9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,14,15) |
Clé InChI |
MLTGHNVWDJYQDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C(CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
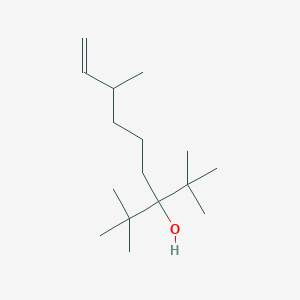
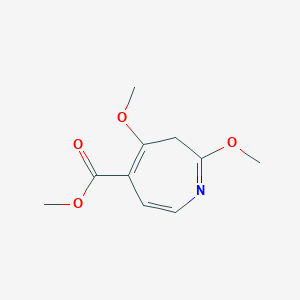
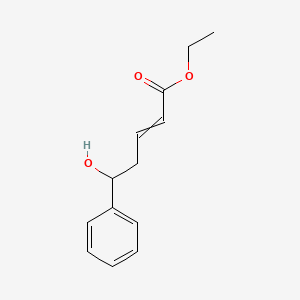
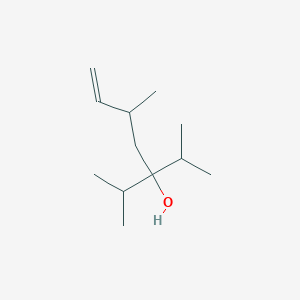

![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

